

Introduction: The Strategic Value of Substituted Pyridines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4,6-dimethoxypyridine**

Cat. No.: **B3010514**

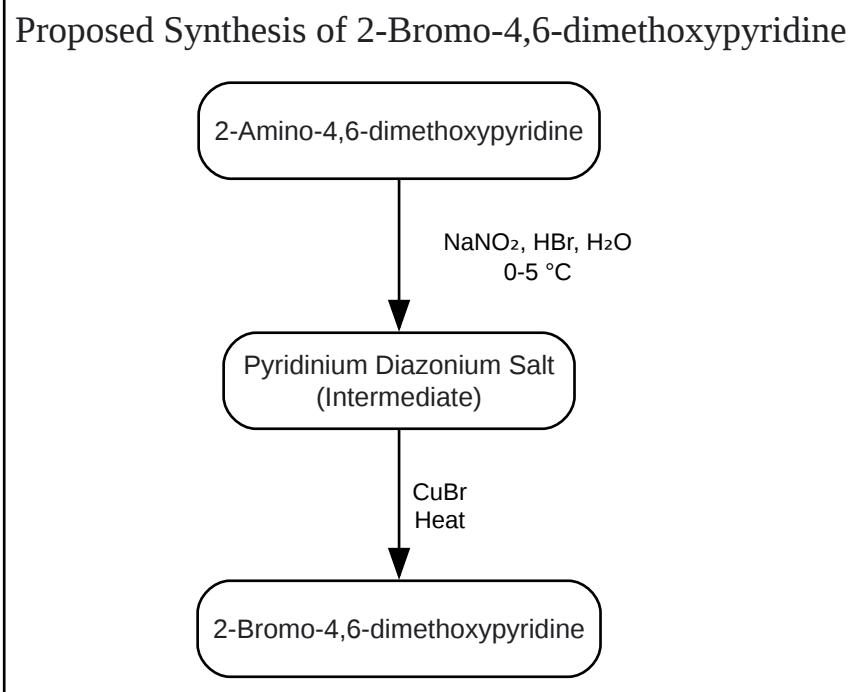
[Get Quote](#)

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its electronic properties, ability to engage in hydrogen bonding, and metabolic stability. The strategic functionalization of this ring system is a cornerstone of modern molecular design. **2-Bromo-4,6-dimethoxypyridine** emerges as a highly valuable, albeit specialized, building block in this context. Its utility is defined by the precise arrangement of its functional groups: a reactive bromine atom at the 2-position, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and two electron-donating methoxy groups at the 4- and 6-positions. These methoxy groups are not merely passive substituents; they modulate the electronic character of the pyridine ring, influencing the reactivity of the bromine and providing additional points for interaction or future modification.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of **2-Bromo-4,6-dimethoxypyridine**, from its fundamental properties and synthesis to its application in the construction of complex molecular architectures.

Section 1: Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is critical for its effective use in synthesis and for the characterization of its derivatives.


Property	Value	Source
CAS Number	276251-83-3	[1]
Molecular Formula	C ₇ H ₈ BrNO ₂	[1]
Molecular Weight	218.05 g/mol	[1]
Appearance	Predicted: Off-white to pale yellow solid	-
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMSO)	-
Storage Conditions	Store in a cool, dry place, sealed in dry, under an inert atmosphere (Room Temperature)	[1]

Section 2: Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of **2-Bromo-4,6-dimethoxypyridine** is not abundant, a plausible and efficient synthetic route can be designed based on established pyridine chemistry, likely starting from a commercially available precursor like 2-amino-4,6-dimethoxypyrimidine or by constructing the ring. A common strategy involves the functionalization of a pre-existing dimethoxypyridine core.

Proposed Synthetic Pathway: Sandmeyer Reaction

A reliable method to introduce a bromine atom at the 2-position of a pyridine ring, especially when a 2-amino precursor is available, is the Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic route via the Sandmeyer reaction.

Causality and Experimental Rationale: The choice of the Sandmeyer reaction is deliberate. The 2-amino group is an excellent precursor for diazotization. The reaction is typically performed in a strong acidic medium (HBr) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. The subsequent introduction of a copper(I) bromide (CuBr) catalyst facilitates the displacement of the diazonium group with a bromide ion, yielding the target product with high regioselectivity. This method avoids the direct bromination of the 4,6-dimethoxypyridine ring, which could lead to a mixture of isomers due to the activating nature of the methoxy groups.

Detailed Experimental Protocol (Prophetic)

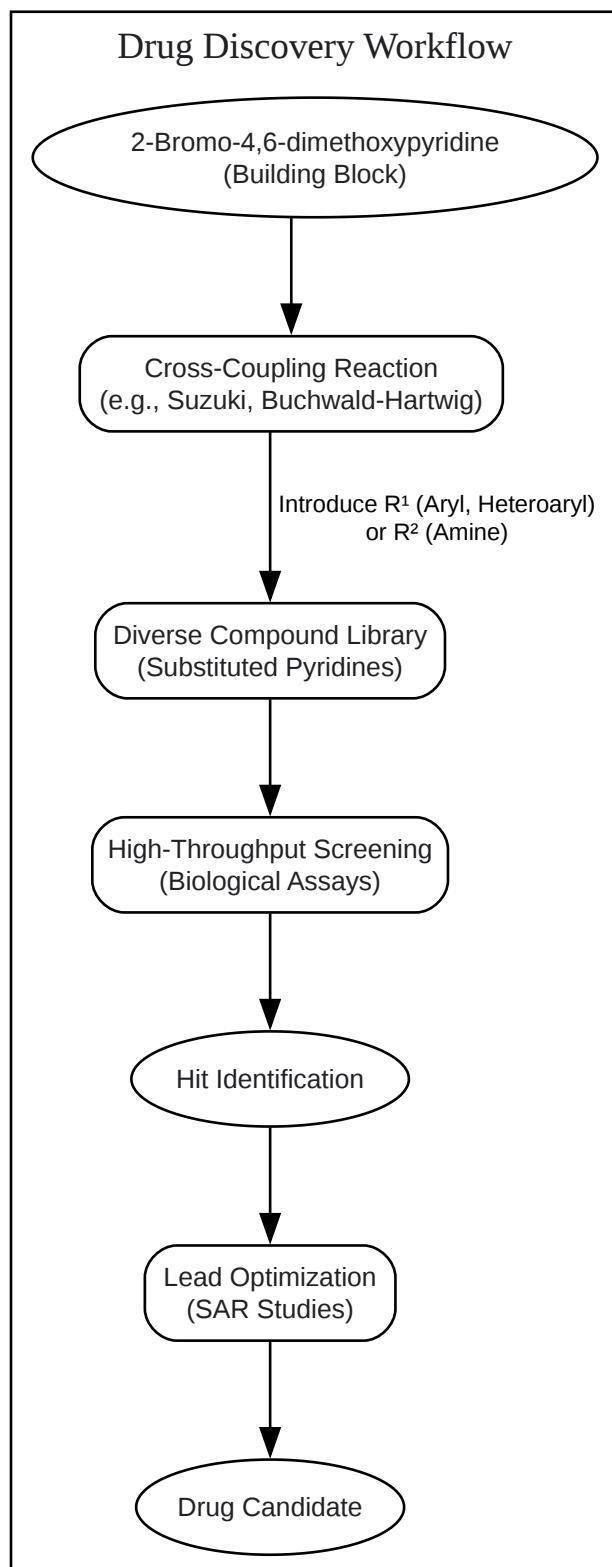
- Diazotization:** In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4,6-dimethoxypyrimidine (1 equiv.) in an aqueous solution of hydrobromic acid (48%, ~3-4 equiv.). Cool the mixture to 0 °C in an ice-salt bath.

- **Diazonium Salt Formation:** Prepare a solution of sodium nitrite (NaNO_2 , 1.1 equiv.) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. Stir the reaction mixture for 30-45 minutes at this temperature.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr , 1.2 equiv.) in HBr. Add the freshly prepared diazonium salt solution slowly to the CuBr mixture.
- **Workup and Purification:** Allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60 °C) until nitrogen evolution ceases. Cool the mixture, extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Section 3: Spectroscopic Characterization

Accurate structural confirmation is paramount. While experimental spectra for this specific compound are not readily available in public databases, its expected spectral characteristics can be reliably predicted based on analogous structures.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Technique	Predicted Data
¹ H NMR	(400 MHz, CDCl ₃): The spectrum is expected to be simple due to the molecule's symmetry. Two singlets are predicted: one in the aromatic region (δ ~6.0-6.5 ppm) corresponding to the two equivalent protons at C3 and C5, and another singlet in the upfield region (δ ~3.8-4.0 ppm) corresponding to the six equivalent protons of the two methoxy groups.
¹³ C NMR	(100 MHz, CDCl ₃): Four signals are predicted. The carbon attached to bromine (C2) would be significantly downfield. The methoxy-bearing carbons (C4 and C6) would be highly shielded and appear further upfield. The protonated carbons (C3 and C5) would appear in the aromatic region, and the methoxy carbons (-OCH ₃) would be the most upfield signal (δ ~55-60 ppm).
Mass Spec.	(EI, 70 eV): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two molecular ion peaks, [M] ⁺ and [M+2] ⁺ , of nearly equal intensity will be observed, corresponding to the ⁷⁹ Br and ⁸¹ Br isotopes, respectively. Key fragmentation would likely involve the loss of the bromine atom and/or methyl groups from the methoxy substituents.

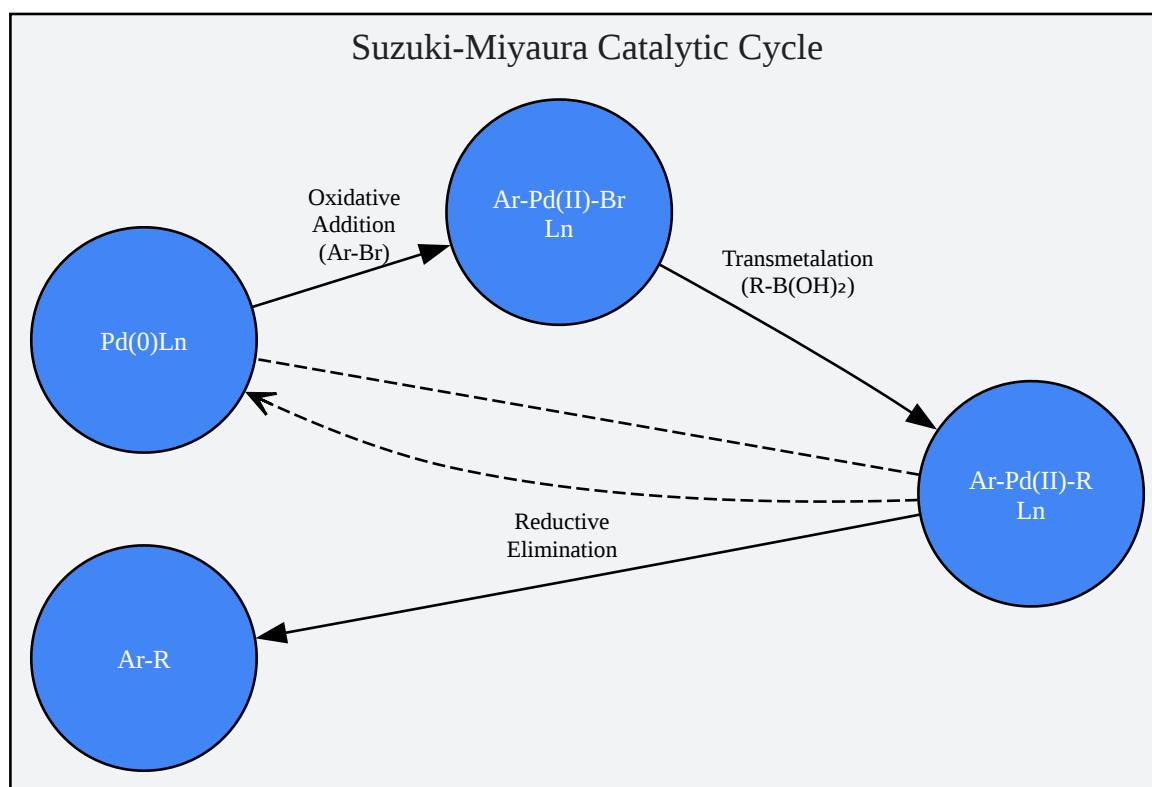

Protocol: Acquiring ¹H and ¹³C NMR Spectra[2][3]

- Sample Preparation: Dissolve approximately 10-15 mg of **2-Bromo-4,6-dimethoxypyridine** in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard 30-degree pulse angle with a relaxation delay of 1-2 seconds. Acquire 16-32 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: On the same instrument (operating at 100 MHz for ^{13}C), acquire the spectrum with proton decoupling. Use a 45-degree pulse angle and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024-2048) will be necessary.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with a standard Fourier transformation. Reference the spectra to the TMS signal (^1H) or the residual solvent peak of CDCl_3 (77.16 ppm for ^{13}C).

Section 4: Applications in Drug Discovery & Medicinal Chemistry

The true value of **2-Bromo-4,6-dimethoxypyridine** lies in its application as a versatile intermediate in the synthesis of more complex molecules. The bromine atom at the 2-position is ideally situated for participation in palladium-catalyzed cross-coupling reactions, which are foundational technologies in modern drug discovery.[\[5\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: General workflow for utilizing the building block in drug discovery.

Key Reactions and Mechanistic Insight

- Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester). This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, creating biaryl structures common in kinase inhibitors and other targeted therapies. [5]
- Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the bromopyridine with a primary or secondary amine. It is an indispensable tool for synthesizing 2-aminopyridine derivatives, which are key pharmacophores in numerous biologically active molecules.[5]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling (Representative)[5]

- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **2-Bromo-4,6-dimethoxypyridine** (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv.).
- Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
- Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 2-aryl-4,6-dimethoxypyridine product.

Section 5: Commercial Availability and Procurement

2-Bromo-4,6-dimethoxypyridine is available from various chemical suppliers catering to the research and development sector. When procuring this reagent, it is essential to request a Certificate of Analysis (CoA) to verify its purity and identity.

Supplier	Product Number (Example)	Purity
Sunway Pharm Ltd.	CB55604	97%
Other potential suppliers may include Sigma-Aldrich, Combi-Blocks, Enamine, etc. Researchers should consult current catalogs.	-	-

Conclusion

2-Bromo-4,6-dimethoxypyridine represents more than just another chemical reagent; it is a precisely designed tool for molecular construction. Its symmetric nature and the well-defined reactivity of its bromine substituent make it an ideal starting point for creating focused libraries of novel compounds. By leveraging powerful cross-coupling methodologies, researchers can

efficiently explore new chemical space, accelerating the journey from a synthetic building block to a potential therapeutic candidate. This guide provides the foundational knowledge—from synthesis to application—required to fully exploit the potential of this versatile pyridine derivative in the demanding field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4,6-dimethoxypyridine - CAS:276251-83-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Substituted Pyridines]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3010514#2-bromo-4-6-dimethoxypyridine-cas-number-and-suppliers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com